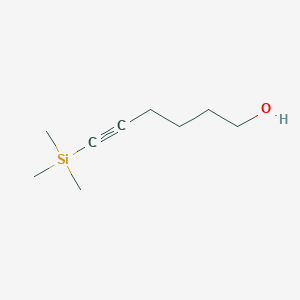

4-(Pent-4-en-1-yl)benzoic acid

Descripción general

Descripción

“4-(Pent-4-en-1-yl)benzoic acid” is a chemical compound with the CAS Number: 99500-48-8 . It has a molecular weight of 190.24 and its IUPAC name is 4-(4-pentenyl)benzoic acid . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “4-(Pent-4-en-1-yl)benzoic acid” is 1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) . This indicates that the compound has a carbon backbone with a benzene ring attached to a pentene group and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pent-4-en-1-yl)benzoic acid” are not available, benzylic compounds like this one are known to undergo reactions such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis

“4-(Pent-4-en-1-yl)benzoic acid” is a powder . The compound has a molecular weight of 190.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources.Aplicaciones Científicas De Investigación

Crystal and Molecular Structures

The study by Zugenmaier, Bock, and Schacht (2003) on the molecular and crystal structures of 4-(ω-cyanoalkyloxy)benzoic acids, including derivatives similar to "4-(Pent-4-en-1-yl)benzoic acid," provides insight into the complex hydrogen bonding and molecular packing arrangements. Their research on the crystal structures of these compounds offers a fundamental understanding of the intermolecular interactions and the influence of chain length on the structural configurations, which is crucial for designing materials with specific optical and mechanical properties (Zugenmaier, Bock, & Schacht, 2003).

Supramolecular Chirality

Weckesser et al. (2001) investigated the ordering of 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid on noble metal surfaces, revealing how homochiral molecules self-assemble into supramolecular chiral hydrogen-bonded chains. This study demonstrates the potential of such compounds in creating chiral surfaces for applications in enantioselective catalysis and molecular electronics, showcasing the ability of "4-(Pent-4-en-1-yl)benzoic acid" derivatives to form ordered, chirally selective structures (Weckesser, De Vita, Barth, Cai, & Kern, 2001).

Molecularly Imprinted Polymers

Das, Wankhade, and Kumar (2021) explored the use of 4-Hydroxy benzoic acid, a metabolite of Paraben and a structurally related compound to "4-(Pent-4-en-1-yl)benzoic acid," in creating molecularly imprinted polymers for environmental cleanup. Their work highlights the importance of these structures in removing contaminants from ecosystems, indicating the potential of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in environmental remediation efforts (Das, Wankhade, & Kumar, 2021).

Luminescent Lanthanide Complexes

Kim, Baek, and Kim (2006) investigated 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes to study energy-transfer pathways in luminescent lanthanide complexes. This research is indicative of the potential uses of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and luminescent markers (Kim, Baek, & Kim, 2006).

Hydrogen Bond-Driven Nematic Phases

Jansze et al. (2014) discovered that 4-[6-(4'-cyanobiphenyl-4-yl)hexyloxy]benzoic acid and related compounds exhibit enantiotropic nematic phases due to supramolecular complexes formed by hydrogen bonding. This study underscores the role of "4-(Pent-4-en-1-yl)benzoic acid" derivatives in the creation of new liquid crystalline materials for advanced display technologies and sensors (Jansze, Martinez-Felipe, Storey, Marcelis, & Imrie, 2014).

Safety and Hazards

The safety information available indicates that “4-(Pent-4-en-1-yl)benzoic acid” has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Mode of Action

It is known that many benzoic acid derivatives interact with their targets by binding to active sites, leading to changes in the target’s function .

Biochemical Pathways

Benzoic acid derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Propiedades

IUPAC Name |

4-pent-4-enylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h2,6-9H,1,3-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICKEGWUPLISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pent-4-en-1-yl)benzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![N-(2,4-difluorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2720282.png)

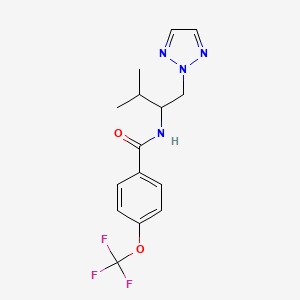

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/no-structure.png)